3-Aminotetrahydrofuran-3-carboxylic acid
Overview
Description
3-Aminotetrahydrofuran-3-carboxylic acid is a compound of interest in the field of organic chemistry, particularly in the synthesis of biologically active molecules and the development of new materials. Its unique structure allows for the exploration of novel chemical reactions and properties.
Synthesis Analysis
The asymmetric synthesis of cis- and trans-stereoisomers of 4-aminotetrahydrofuran-3-carboxylic acid has been achieved through diastereoselective conjugate addition, yielding both isomers with high diastereomeric and enantiomeric excess (Bunnage et al., 2004). This method represents a significant advancement in the stereoselective synthesis of aminotetrahydrofuran derivatives.
Molecular Structure Analysis
Investigations into the molecular structure of 3-aminotetrahydrofuran-3-carboxylic acid derivatives have been conducted, with studies focusing on the synthesis and structural characterization of homochiral homo-oligomers of cis- and trans-furanoid-β-amino acids. These studies reveal insights into the secondary structures influenced by the tetrahydrofuran ring (Giri et al., 2012).
Scientific Research Applications
Synthesis and DNA/RNA Binding Properties : The synthesis of a C-activated N-Fmoc-protected trans-(2S,3S)-3-aminotetrahydrofuran-2-carboxylic acid derived from 2-deoxy-D-ribose has been reported. This compound is used as a building block for peptide nucleic acid (PNA), showing high DNA binding affinity and specificity, preference for DNA over RNA, and reduced nonspecific interactions and self-aggregation common in PNA due to its hydrophobic nature (Sriwarom, Padungros, & Vilaivan, 2015).
Asymmetric Synthesis of Stereoisomers : The asymmetric syntheses of cis-(3S,4R)- and trans-(3R,4R)-4-aminotetrahydrofuran-3-carboxylic acids have been achieved, important for creating compounds with potential biological activities (Bunnage, Davies, Roberts, Smith, & Withey, 2004).
Structural Characterization of Homochiral Homo-Oligomers : Homochiral homo-oligomers of cis-/trans-3-aminotetrahydrofuran-2-carboxylic acids with a γ-methoxy group have been synthesized, providing insights into their secondary structures, which could be crucial for developing novel biomimetic structures (Giri, Jogdand, Rajamohanan, Pandey, & Ramana, 2012).
Route to New δ-Sugar Amino Acid : The synthesis of (3R,5S)-5-(aminoethyl)-3-hydroxytetrahydrofurane-3-carboxylic acid, a new δ-sugar amino acid, has been reported. This compound is an isoster of dipeptide glycine-alanine with potential use in peptidomimetics due to the presence of a tetrahydrofurane ring (Defant, Mancini, Torri, Malferrari, & Fabbri, 2011).
Safety And Hazards
properties
IUPAC Name |
3-aminooxolane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUWXXVBEAYCSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337608 | |
Record name | 3-Aminotetrahydrofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminotetrahydrofuran-3-carboxylic acid | |
CAS RN |
125218-55-5 | |
Record name | 3-Aminotetrahydrofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminotetrahydrofuran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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